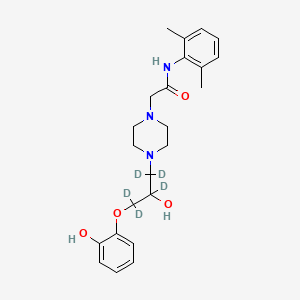

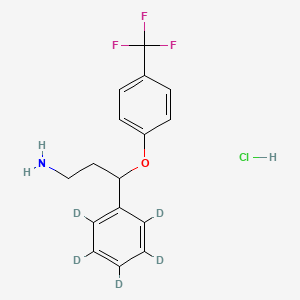

![molecular formula C8H8N2O B589082 3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one CAS No. 1330055-85-0](/img/structure/B589082.png)

3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

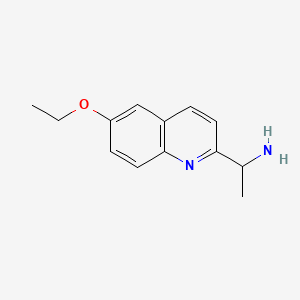

“3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one” is a chemical compound that has been studied for its potential applications in cancer therapy . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, has been reported in the literature . The synthesis process involves reactions with R-substituted aldehyde at 50°C .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolo[2,3-b]pyridine core with a methyl group attached . The molecular weight is 118.1359 .Scientific Research Applications

Synthetic Targets and Biological Activities 3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, a derivative of the 3-pyrrolin-2-one structure, is an important synthetic target due to its presence in natural products, diverse biological activities, and utility as a building block for the preparation of other materials. The synthesis of 3-pyrrolin-2-ones has been extensively studied, including methods such as one-component intramolecular cyclization and multicomponent intermolecular cyclization (Pelkey, Pelkey, & Greger, 2015).

Kinase Inhibition The compound also shows potential as a kinase inhibitor due to its ability to interact with kinases via multiple binding modes. The pyrazolo[3,4-b]pyridine scaffold, to which this compound is closely related, is versatile in the design of kinase inhibitors and has been claimed for kinase inhibition in many patents. These compounds typically bind to the hinge region of the kinase but can also form other key interactions in the kinase pocket, leading to potent and selective inhibition (Wenglowsky, 2013).

Chemical and Spectroscopic Properties The compound's chemical and spectroscopic properties have also been studied, contributing to its potential use in various branches of chemistry. This includes its use in the preparation of complex compounds, where its properties such as spectroscopic characteristics, structures, magnetic properties, biological, and electrochemical activity are crucial (Boča, Jameson, & Linert, 2011).

Versatile Scaffold in Medicinal Chemistry The compound's core structure, pyrrolidine, is widely used in medicinal chemistry to obtain compounds for the treatment of human diseases. Its importance is highlighted by its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage due to its non-planarity (Li Petri et al., 2021).

Mechanism of Action

The mechanism of action of “3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one” is related to its inhibitory activity against fibroblast growth factor receptors (FGFRs) . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors, and therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Future Directions

The future directions for the research on “3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one” could involve further development of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . This could potentially lead to the discovery of new therapeutic agents for cancer treatment .

Properties

IUPAC Name |

3-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-6-3-2-4-9-7(6)10-8(5)11/h2-5H,1H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWBAYHNXLTJPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(NC1=O)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B589006.png)